molecular formula C18H17BrN4O B2991584 1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950231-77-3

1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2991584
CAS No.: 950231-77-3
M. Wt: 385.265
InChI Key: SJIQKCWAXQZSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 4-bromophenyl group at the 1-position of the triazole ring, a methyl group at the 5-position, and a phenethyl substituent on the carboxamide nitrogen.

For example, compounds with 4-chlorophenyl or 4-methylphenyl substituents in place of the bromophenyl group have shown anticancer activity in vitro .

Properties

IUPAC Name

1-(4-bromophenyl)-5-methyl-N-(2-phenylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-13-17(18(24)20-12-11-14-5-3-2-4-6-14)21-22-23(13)16-9-7-15(19)8-10-16/h2-10H,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIQKCWAXQZSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a bromophenyl boronic acid and the triazole intermediate. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Attachment of the Phenethyl Group: The phenethyl group can be attached via a nucleophilic substitution reaction, where the triazole intermediate reacts with a phenethyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, synthetic strategies, and pharmacological implications.

Substituent Variations at the Triazole 1-Position (R₁)

The 1-position of the triazole ring is critical for modulating electronic and steric properties. Key analogs include:

Compound Name R₁ Substituent Key Differences & Implications Reference
Target compound 4-Bromophenyl Bromine enhances electron-withdrawing effects, potentially improving binding to hydrophobic pockets .
ZIPSEY (CSD refcode) 4-Chlorophenyl Chlorine offers similar electron withdrawal but with reduced steric bulk compared to bromine .
1-(4-Methylphenyl) derivatives 4-Methylphenyl Methyl group increases electron density, potentially altering metabolic stability .
1-(8-Trifluoromethylquinolin-4-yl) (LOHWIP) Trifluoromethylquinoline Incorporation of a heterocycle introduces π-π stacking potential and enhanced rigidity .

Pharmacological Note: The 4-bromophenyl group in the target compound may confer superior binding affinity in halogen-bonding interactions compared to chlorine or methyl analogs, as observed in kinase inhibitors .

Substituent Variations at the Carboxamide Nitrogen (R₃)

The N-phenethyl group distinguishes the target compound from other carboxamides. Comparisons include:

Compound Name R₃ Substituent Key Differences & Implications Reference
Target compound Phenethyl Phenethyl enhances lipophilicity, potentially improving blood-brain barrier penetration .
N-(2-Hydroxyethyl) derivatives 2-Hydroxyethyl Hydroxyethyl improves solubility but may reduce membrane permeability .
N-(1,2-Oxazol-5-ylmethyl) (LELHOB) Oxazole-containing alkyl Oxazole introduces hydrogen-bonding capacity and metabolic stability .
N-Butyl derivatives Butyl Alkyl chains may increase metabolic degradation rates compared to aromatic substituents .

Synthetic Note: The phenethyl group is typically introduced via coupling of 5-methyl-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid with phenethylamine using thionyl chloride or EDCI/HOBt activation, a method shared with analogs in and .

Pharmacological Activity of Key Analogs

  • Anticancer Activity : Compound ZIPSEY (1-(4-chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) showed moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM) .
  • Antimicrobial Activity : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e) inhibited Staphylococcus aureus with MIC = 8 µg/mL .
  • CNS Activity : Rufinamide, a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide derivative, is FDA-approved for epilepsy, highlighting the scaffold’s therapeutic relevance .

Crystallographic and Computational Studies

The SHELX software suite () has been pivotal in resolving the crystal structures of analogs like ZIPSEY and LELHOB, revealing key intermolecular interactions:

  • ZIPSEY : Hydrogen bonds between the hydroxyethyl group and triazole nitrogen stabilize its crystal lattice .
  • LOHWIP: The trifluoromethylquinoline group induces a planar conformation, favoring stacking interactions .

These studies suggest that the 4-bromophenyl and phenethyl groups in the target compound may adopt a conformation optimized for both crystal packing and target binding.

Biological Activity

1-(4-bromophenyl)-5-methyl-N-phenethyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential toxicity, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole ring substituted with a bromophenyl group, a methyl group, and a phenethyl amide moiety. Its chemical structure can be represented as follows:

C16H17BrN4O(Molecular Weight 364 24 g mol)\text{C}_{16}\text{H}_{17}\text{BrN}_{4}\text{O}\quad (\text{Molecular Weight 364 24 g mol})

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. In particular, studies have shown that this compound exhibits potent activity against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Toxicity Studies

Acute toxicity assessments conducted in animal models (e.g., Kunming strain mice) revealed that the compound did not produce significant toxic effects at the tested doses. The intragastric administration of the compound showed no mortality or severe adverse effects, suggesting a favorable safety profile for further pharmacological exploration .

The antimicrobial activity of triazole derivatives is often attributed to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity and function. Additionally, some studies suggest that these compounds may interact with bacterial ribosomal RNA, leading to inhibition of protein synthesis .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited varied MIC values depending on the structure and substituents present on the triazole ring. Notably, modifications in the phenyl group significantly influenced antibacterial potency .

Research Findings on Antifungal Activity

In another investigation focusing on antifungal properties, it was found that triazole derivatives demonstrated significant activity against Candida species and dermatophytes. The study suggested that structural variations in the triazole moiety could enhance antifungal efficacy through improved binding affinity to fungal targets .

Q & A

Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step approach, starting with the condensation of substituted anilines (e.g., 4-bromoaniline) with isocyanides or isocyanates to form carboximidoyl intermediates. Subsequent cyclization with sodium azide via Huisgen 1,3-dipolar cycloaddition yields the triazole core. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during azide addition to prevent side reactions.
  • Catalyst use : Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to enhance regioselectivity in cycloaddition.
  • Purification : Column chromatography (hexane/ethyl acetate gradients) to isolate the product, achieving yields of 70–80% .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.3–2.5 ppm).
  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1670 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹.
  • LC-MS : Verify molecular weight (e.g., [M+H]⁺ at m/z 373.0 for derivatives) and purity (>95%) .

Advanced: How can researchers address the low aqueous solubility of this compound in in vitro assays?

Strategies include:

  • Co-solvents : Use DMSO (≤0.1% v/v) to solubilize the compound without cytotoxicity.
  • Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the phenethyl or triazole positions .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What methodologies confirm the target enzyme inhibition mechanisms of this compound?

  • Enzyme kinetics : Measure IC₅₀ values via fluorogenic assays (e.g., for carbonic anhydrase or histone deacetylase inhibition).
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., using SHELXL for refinement) to identify binding interactions .
  • Docking studies : Validate binding poses using AutoDock Vina or Schrödinger Suite .

Advanced: How to resolve contradictions in biological activity data across different studies?

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and incubation times (e.g., 48–72 hours).
  • Control variables : Account for solvent effects (e.g., DMSO vs. ethanol) and batch-to-batch compound variability.
  • Statistical validation : Apply ANOVA or Student’s t-test with p < 0.05 for significance .

Advanced: What are the best practices for determining the crystal structure using X-ray diffraction?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis.
  • Validation : Check R-factors (<5%) and CCDC deposition for reproducibility .

Advanced: How to design derivatives to improve pharmacokinetic properties while maintaining activity?

  • SAR studies : Modify the phenethyl group (e.g., halogen substitution for metabolic stability) or triazole substituents (e.g., methyl to trifluoromethyl for enhanced lipophilicity).
  • LogP optimization : Target values between 2–4 via substituent tuning to balance solubility and membrane permeability .

Advanced: How to assess in vitro cytotoxicity and selectivity against cancer cell lines?

  • MTT assays : Test viability across multiple doses (1–100 µM) with 72-hour incubation.
  • Selectivity index : Compare IC₅₀ values in cancer vs. non-cancerous cells (e.g., MCF-7 vs. HEK293).
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorescence assays .

Advanced: What computational approaches predict binding affinity and interactions with target proteins?

  • Molecular docking : Use Glide (Schrödinger) or GOLD to screen against PDB structures (e.g., β-catenin for Wnt pathway inhibition).
  • MD simulations : Run 100-ns trajectories in Desmond to assess binding stability and residue interactions .

Advanced: How to validate the role of this compound in modulating specific signaling pathways?

  • Western blotting : Quantify pathway proteins (e.g., β-catenin degradation for Wnt inhibition).
  • qPCR : Measure downstream gene expression (e.g., MYC or CCND1) after 24-hour treatment.
  • Luciferase reporters : Use TOPFlash/FOPFlash systems to assess β-catenin/TCF transcriptional activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.